molecular formula C4HCl5OS B14398592 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene CAS No. 89470-16-6

1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene

Cat. No.: B14398592
CAS No.: 89470-16-6
M. Wt: 274.4 g/mol
InChI Key: OPBYXKWUGGEENE-UHFFFAOYSA-N
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Description

1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is a chlorinated organic compound with the molecular formula C4HCl5OS This compound is characterized by the presence of multiple chlorine atoms and a hydroxysulfanyl group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene typically involves the chlorination of butadiene derivatives. One common method is the electrophilic addition of chlorine to a conjugated diene system, followed by the introduction of a hydroxysulfanyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective chlorination and functional group addition.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate butadiene precursors. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction. Post-reaction purification steps are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxysulfanyl group to a thiol.

    Substitution: Chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

The major products formed from these reactions include various chlorinated derivatives, sulfonic acids, thiols, and substituted butadienes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its reactivity with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene involves its reactivity with various molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple chlorine atoms and a hydroxysulfanyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,4-Pentachlorobuta-1,3-diene: Similar structure but lacks the hydroxysulfanyl group.

    1,1,2,3,4-Tetrachlorobuta-1,3-diene: Contains fewer chlorine atoms.

    1,1,2,3,4-Pentachlorobuta-1,3-diene: Another chlorinated diene with different functional groups.

Uniqueness

1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is unique due to the presence of both chlorine atoms and a hydroxysulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89470-16-6

Molecular Formula

C4HCl5OS

Molecular Weight

274.4 g/mol

IUPAC Name

1,1,2,3,4-pentachloro-4-hydroxysulfanylbuta-1,3-diene

InChI

InChI=1S/C4HCl5OS/c5-1(3(7)8)2(6)4(9)11-10/h10H

InChI Key

OPBYXKWUGGEENE-UHFFFAOYSA-N

Canonical SMILES

C(=C(SO)Cl)(C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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